molecular formula C5H9Br B8378486 1-Bromo-3-methyl-1-butene

1-Bromo-3-methyl-1-butene

Cat. No. B8378486
M. Wt: 149.03 g/mol
InChI Key: OZAGLZYGLSIUTG-UHFFFAOYSA-N
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Patent
US04199531

Procedure details

In dimethylformamide (20 ml) was dissolved 1-bromo-3-methyl-butene(1.49 g, 10 m moles) and sodium p-toluenesulfinate dihydrate (2.5 g, 1.16 equiv.), the solution was stirred at room temperature for 3 hours. The product was isolated in the usual manner and recrystallized from n-hexane to give 1-(p-toluenesulfonyl)-3-methyl-2-butene (2.16 g, 96.4%), melting point: 71°-72° C.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]=[CH:3][CH:4]([CH3:6])[CH3:5].O.O.[C:9]1([CH3:18])[CH:14]=[CH:13][C:12]([S:15]([O-:17])=[O:16])=[CH:11][CH:10]=1.[Na+]>CN(C)C=O>[C:9]1([CH3:18])[CH:14]=[CH:13][C:12]([S:15]([CH2:2][CH:3]=[C:4]([CH3:6])[CH3:5])(=[O:17])=[O:16])=[CH:11][CH:10]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1.49 g
Type
reactant
Smiles
BrC=CC(C)C
Name
Quantity
2.5 g
Type
reactant
Smiles
O.O.C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated in the usual manner
CUSTOM
Type
CUSTOM
Details
recrystallized from n-hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)CC=C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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